N-(1,4-dihydroquinazolin-2-yl)acetamide
Description
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-(1,4-dihydroquinazolin-2-yl)acetamide |
InChI |
InChI=1S/C10H11N3O/c1-7(14)12-10-11-6-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3,(H2,11,12,13,14) |
InChI Key |
ATYOJRYBABRIDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NCC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves two key steps:
- Formation of the dihydroquinazoline ring system, often via condensation of 2-aminobenzamide derivatives with aldehydes or isatoic anhydride.
- Subsequent acetamide functionalization at the nitrogen atom.
Microwave-Assisted Synthesis Using Potassium Carbonate
One efficient method involves heating a precursor compound with potassium carbonate in a microwave reactor at elevated temperatures (around 150 °C) for a short time (15–20 minutes). This step facilitates the formation of an intermediate aldehyde or related compound, which is then reacted further to form the dihydroquinazoline core.
Cyclization Using Ytterbium Trifluoromethanesulfonate Catalyst
Following the formation of the aldehyde intermediate, cyclization to the dihydroquinazoline ring is catalyzed by ytterbium trifluoromethanesulfonate (Yb(OTf)3) in ethanol at 80 °C for 2–6 hours. This Lewis acid catalyst promotes ring closure efficiently.
Acetylation of Aminoquinazoline Intermediates
Acetylation to form the acetamide group is commonly achieved by refluxing the aminoquinazoline intermediate with acetic anhydride for 30 minutes. This step introduces the acetamide functionality at the 4-position nitrogen.
Reduction of Nitro Groups
When nitro-substituted intermediates are involved, reduction is necessary to obtain the aminoquinazoline derivatives. Palladium on activated carbon (Pd/C) in methanol under hydrogen atmosphere is preferred to avoid acetyl group cleavage.
Alternative Synthesis via Isatoic Anhydride and Aminobenzamides
Another route involves reacting isatoic anhydride with substituted aminobenzamides to form quinazolinone derivatives, which can then be acetylated to yield the target compound.
Large-Scale Industrial Preparation
A patented industrial process describes preparation involving heating mixtures at 110 °C for 12 hours, followed by crystallization steps involving addition of water and organic solvents, filtration, and drying. Final purification includes dissolution in N,N-dimethylacetamide and recrystallization with heptane, yielding 92.5% of product with 98.6% purity.
Summary of Key Reaction Conditions and Yields
Detailed Research Findings
- The microwave-assisted step significantly reduces reaction time compared to conventional heating, improving efficiency and yield.
- Ytterbium trifluoromethanesulfonate acts as an effective Lewis acid catalyst for cyclization, enabling mild reaction conditions and good selectivity.
- Acetylation with acetic anhydride is straightforward but requires careful control to prevent cleavage of the acetamide group during subsequent reductions.
- Palladium-catalyzed hydrogenation is superior to stannous chloride reduction, preventing degradation of the acetamide moiety.
- The industrial process emphasizes crystallization and purification steps critical for obtaining high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dihydroquinazolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the quinazolinone ring, often using halogenating agents or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can yield reduced quinazolinone derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer, anti-inflammatory, and anticonvulsant activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of N-(1,4-dihydroquinazolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can modulate inflammatory pathways by inhibiting key enzymes and cytokines .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Quinazoline-Based Acetamides
Structural and Functional Variations:
Key Findings :
- Anticancer Activity : Compound 7a,b () demonstrates that iodination at the 6-position and alkylation at N1 enhance cytotoxicity, likely due to improved DNA intercalation .
- Anticonvulsant Activity : The dichlorophenylmethyl group in compound 1 () enhances lipophilicity, facilitating blood-brain barrier penetration .
Triazole-Linked Acetamides
Key Findings :
Pyridazinone Derivatives
Key Findings :
Diazepan-Containing Acetamides
Key Findings :
Q & A
Q. What are the key synthetic pathways for N-(1,4-dihydroquinazolin-2-yl)acetamide and its derivatives?
The synthesis typically involves multi-step reactions, including condensation, oxidation, and coupling. For example, derivatives are synthesized by reacting methyl 2-isothiocyanatobenzoate with glycine to form a thiourea intermediate, which is oxidized to a quinazolinone core using hydrogen peroxide. Subsequent coupling with chloroacetamide derivatives via N,N′-carbonyldiimidazole (CDI) activation yields the target acetamide . Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled to minimize by-products .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the quinazolinone and acetamide moieties. Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95% is standard for pharmacological studies). X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .
Q. What are the common challenges in isolating intermediates during synthesis?
Intermediate purification often requires column chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane). For oxidation-sensitive intermediates like 2-thioxo-1,4-dihydroquinazolin-3(2H)-yl derivatives, inert atmospheres (N₂/Ar) and low temperatures (−20°C) prevent degradation .
Advanced Research Questions
Q. How can reaction yields for this compound derivatives be optimized under varying catalytic conditions?
Systematic screening of catalysts (e.g., DMAP, p-TsOH) and solvents (DMF vs. THF) is recommended. For example, CDI-mediated coupling in DMF at 60°C improves yields by 15–20% compared to THF . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining >90% yield for thermally stable intermediates .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
Discrepancies in NMR or MS data (e.g., unexpected splitting patterns) require orthogonal validation:
Q. How does the introduction of heterocyclic substituents affect the biological activity of this compound?
Substituents like triazoles or benzodioxins modulate activity by altering electronic and steric properties. For instance, sulfanylacetamide derivatives (e.g., 2-[(4-oxoquinazolin-2-yl)sulfanyl]acetamide) show enhanced cytotoxicity (IC₅₀ < 10 µM in K562 leukemia cells) compared to unsubstituted analogs, likely due to improved membrane permeability and target binding . Structure-activity relationship (SAR) studies should combine in vitro assays (e.g., enzyme inhibition) with molecular docking to identify key pharmacophores.
Q. What methodologies are effective in tracking degradation pathways under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
- LC-MS/MS : Monitors degradation products in real-time, identifying labile bonds (e.g., amide hydrolysis).
- Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life for preclinical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
